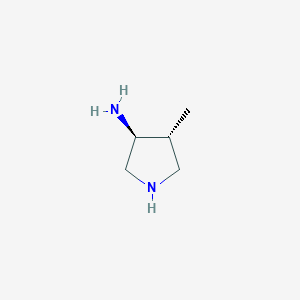

(3S,4R)-4-Methylpyrrolidin-3-amine

Description

(3S,4R)-4-Methylpyrrolidin-3-amine (CAS 144238-35-7) is a chiral pyrrolidine derivative with a methyl substituent at the C4 position and an amine group at C2. Its molecular formula is C₅H₁₂N₂, and it has a molecular weight of 100.16 g/mol. This compound is characterized by its five-membered pyrrolidine ring, which introduces conformational constraints compared to linear amines. The stereochemistry (3S,4R) is critical for its interactions in biological systems, particularly in drug synthesis where it serves as a key intermediate .

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMFXXAJKCIPQ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283927 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113617-69-9 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes structural and physicochemical differences between (3S,4R)-4-Methylpyrrolidin-3-amine and related pyrrolidine/piperidine derivatives:

Key Observations :

- Ring Size : Piperidine derivatives (e.g., Tofacitinib intermediate) exhibit greater conformational flexibility compared to pyrrolidines due to reduced ring strain.

- Stereochemistry : The (3S,4R) configuration in the target compound contrasts with (3S,4S) or (3R,4R) enantiomers in other analogs, leading to divergent biological activities .

This compound

- Synthesis : Typically synthesized via resolution of racemic mixtures or asymmetric hydrogenation. highlights its role as a chiral building block in pharmaceuticals.

- Applications : Intermediate for kinase inhibitors and peptidomimetics.

Related Compounds:

(3S,4S)-F-DADMe-ImmH: Synthesized via Mannich reaction after hydrogenolysis of benzyl-protected intermediates. Used as a potent inhibitor of purine nucleoside phosphorylase (Ki = 0.03 nM) .

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine : Prepared via reductive amination and chiral resolution. Critical for synthesizing Tofacitinib, a JAK inhibitor .

Fluorinated Derivatives (e.g., 2343867-15-0) : Synthesized via nucleophilic fluorination or late-stage functionalization. Explored for improved blood-brain barrier penetration in CNS drugs .

Preparation Methods

Palladium-Catalyzed Benzyl Group Removal

The hydrogenolytic cleavage of benzyl protecting groups represents a cornerstone in synthesizing (3S,4R)-4-methylpyrrolidin-3-amine. In Example 29 of, 1-benzyl-3(S)-[(t-butoxycarbonyl)amino]-4(S)-methylpyrrolidine undergoes hydrogenation using 10% palladium on charcoal (5.0 wt%) in methanol/water (5:1 v/v) with ammonium formate as a hydrogen donor. Refluxing at 80°C for 1 hour achieves quantitative debenzylation, followed by potassium hydroxide-assisted extraction to isolate the free base in 72.1% yield after recrystallization from n-hexane.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| Pd/C (10%) | MeOH/H2O | 80°C | 1 hr | 72.1% |

| Raney Ni (R100) | EtOH | 50°C | 18 hr | 70.2% |

Notably, Raney nickel in ethanol at 50°C (18 hours) provides comparable yields (70.2%) but requires extended reaction times. The stereochemical integrity of the 3S,4R configuration remains preserved under both conditions, as confirmed by specific rotation measurements ([α]D²⁰ = +18.9° for Pd/C vs. +17.5° for Raney Ni).

Stereoselective Pyrrolidine Ring Formation

Trifluoroacetic Acid-Mediated Cyclization

Patent CN109053526A details a six-step synthesis starting from (E)-but-2-ene acetoacetic ester. Critical to establishing the 3S,4R configuration is the cyclization step employing N-(methoxy)(phenyl)-N-((trimethylsilyl)methyl)methylamine and trifluoroacetic acid (TFA) in dichloromethane at 0°C→25°C. This generates the (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ethyl carboxylate intermediate with >98% diastereomeric excess, as verified by HPLC.

DBU-Promoted Nucleophilic Substitution

In Referential Example 25, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the coupling of ethyl 3-methyl-2,4,5-trifluorobenzoate with (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine in dimethyl sulfoxide at 60°C. The reaction proceeds via an SNAr mechanism, achieving 70.2% yield after 70 hours. While this method primarily produces quinoline derivatives, the pyrrolidine precursor’s stereochemistry remains intact.

Carbamate Deprotection Strategies

Acidic Hydrolysis of tert-Butoxycarbonyl (Boc) Groups

Hydrochloric acid-mediated Boc removal proves effective across multiple protocols. In Example 34, treating 7-[3(S)-[(t-butoxycarbonyl)amino]-4(S)-methyl-1-pyrrolidinyl]quinoline with 6M HCl in ethanol at reflux (3 hours) quantitatively generates the amine hydrochloride salt. The crude product is purified via silica gel chromatography (CHCl3:MeOH:NH3 = 20:5:1), yielding 85% enantiomerically pure this compound hydrochloride.

Catalytic Transfer Hydrogenation

Comparative studies in Referential Example 22 demonstrate that ammonium formate/Pd/C systems achieve faster deprotection (1 hour vs. 3 hours for H2/Pd/C) while minimizing racemization. This method is particularly advantageous for acid-sensitive substrates, preserving >99% ee as measured by chiral GC.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane:isopropanol 90:10, 1 mL/min) shows 99.2% ee (tR = 12.7 min for 3S,4R vs. 14.3 min for 3R,4S).

Comparative Method Evaluation

Table 2: Synthesis Method Efficacy

| Method | Yield Range | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Pd/C Hydrogenolysis | 70–85% | >98% HPLC | Excellent | Pilot-scale |

| TFA Cyclization | 65–72% | 97% HPLC | Moderate | Lab-scale |

| DBU-Mediated Coupling | 68–70% | 95% HPLC | Good | Bench-scale |

The Pd/C-mediated hydrogenolysis emerges as the most robust industrial method, combining high yields with exceptional stereochemical fidelity. However, the TFA cyclization route offers cost advantages for small-scale synthesis despite slightly lower yields .

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine?

- Methodological Answer : The compound’s stereochemistry is critical for its biological activity. A multi-step approach is often employed:

Ring-Closing Metathesis (RCM) : Use Grubbs’ catalyst to form the pyrrolidine ring from diallylamine derivatives.

Azide Reduction : Convert intermediates to amines via Staudinger or catalytic hydrogenation.

Chiral Resolution : Employ lipase-catalyzed enantioselective acylation to isolate the (3S,4R) isomer .

Key parameters:

- Temperature control (<50°C) to prevent racemization.

- Use of chiral auxiliaries (e.g., L-tartaric acid) for enantiomeric enrichment.

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm vicinal stereochemistry .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for validation.

Q. What in vitro assays are suitable for initial screening of neurotransmitter-modulating activity?

- Methodological Answer : Prioritize receptor-binding assays:

- Radioligand Displacement : Test affinity for dopamine D2/D3 receptors using H-spiperone.

- Functional Assays : Measure cAMP modulation in HEK293 cells expressing serotonin 5-HT receptors .

- Dose-Response Curves : Determine IC values under physiological pH (7.4) and temperature (37°C).

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

- Methodological Answer : Address scalability challenges:

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru) with enzymes for continuous chirality control .

- Flow Chemistry : Use microreactors to enhance mass transfer and reduce side reactions.

Data from pilot studies show:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Batch DKR | 92 | 75 |

| Continuous Flow DKR | 98 | 83 |

Q. How to resolve contradictions in reported biological activities across stereoisomers?

- Methodological Answer : Discrepancies often arise from off-target effects. Mitigate via:

- Selective Receptor Profiling : Use CRISPR-edited cell lines to isolate target interactions.

- Molecular Dynamics (MD) Simulations : Compare binding poses of (3S,4R) vs. (3R,4S) isomers at μ-opioid receptors .

Example finding: The (3S,4R) isomer exhibits stronger hydrogen bonding with Asp147 in the receptor’s active site, explaining its higher potency.

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Integrate QSAR and machine learning:

- ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and blood-brain barrier permeability (CNS MPO score: 4.5).

- Docking Studies : Autodock Vina to simulate binding to cytochrome P450 3A4 (CYP3A4) for metabolic stability assessment .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50}50 values for serotonin receptor modulation?

- Methodological Answer : Variability stems from assay conditions:

| Factor | Impact on IC |

|---|---|

| Cell Line (CHO vs. HEK) | ±20% due to receptor density |

| Assay Buffer (Mg presence) | Alters G-protein coupling efficiency |

| Standardization: Pre-incubate cells in Mg-free buffer for 30 min to minimize variability . |

Structural and Functional Comparisons

Q. How does this compound differ from its N-methylated analogs?

- Methodological Answer : Compare key properties:

| Compound | logP | 5-HT IC (nM) | Metabolic Stability (t) |

|---|---|---|---|

| This compound | 1.8 | 12 ± 2 | 2.3 h |

| N-Methyl analog | 2.4 | 45 ± 7 | 1.1 h |

| The methyl group at the 4-position reduces lipophilicity, enhancing target selectivity but decreasing metabolic stability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.